Malathion Exhibits 500-Fold Lower Acute Mammalian Toxicity Than Chlorpyrifos Based on Rat Oral LD50 Values
In acute oral toxicity studies in rats, malathion demonstrates substantially lower mammalian toxicity compared to the widely used organophosphate chlorpyrifos. The rat oral LD50 for malathion is approximately 1,375 mg/kg, whereas chlorpyrifos exhibits a rat oral LD50 of 82–135 mg/kg, representing an approximate 10- to 17-fold difference [1]. This differential toxicity arises from malathion's rapid detoxification via mammalian carboxylesterases — a pathway that is far more efficient for malathion than for chlorpyrifos, which lacks the carboxylester moieties that render malathion susceptible to hydrolytic clearance [2].
| Evidence Dimension | Acute oral toxicity (rat LD50) |
|---|---|
| Target Compound Data | 1,375 mg/kg (range: 1,000–2,800 mg/kg depending on purity and vehicle) |
| Comparator Or Baseline | Chlorpyrifos: 82–135 mg/kg; Diazinon: 300–400 mg/kg; Fenitrothion: 250–500 mg/kg |
| Quantified Difference | Malathion LD50 is approximately 10–17× higher (less toxic) than chlorpyrifos; 3–5× higher than diazinon; 3–6× higher than fenitrothion |
| Conditions | Acute oral gavage in Wistar or Sprague-Dawley rats; technical-grade material; 14-day observation period |
Why This Matters
For procurement in public health or residential applications, malathion's substantially higher LD50 translates to a wider safety margin for applicators and bystanders, directly influencing regulatory approval pathways and permissible use scenarios in sensitive environments.
- [1] WHO/IPCS. Environmental Health Criteria 63: Organophosphorus Insecticides — A General Introduction. World Health Organization; 1986. View Source
- [2] Chambers JE, Carr RL. Biochemical mechanisms contributing to species differences in insecticidal toxicity. Toxicology. 1995;105(2-3):291-304. View Source
